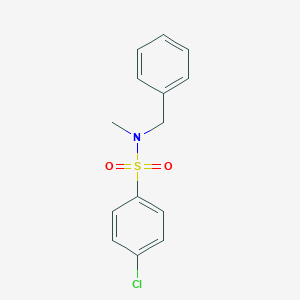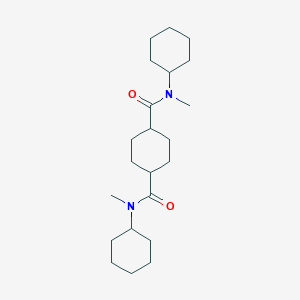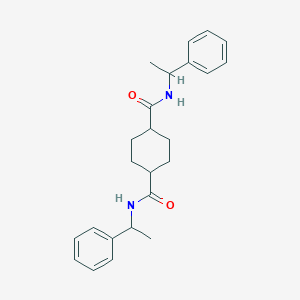
N-benzyl-4-chloro-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-chloro-N-methylbenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that is widely used in scientific research for its antimicrobial properties. It belongs to the class of sulfonamide antibiotics, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Mécanisme D'action
The mechanism of action of N-benzyl-4-chloro-N-methylbenzenesulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. It acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
N-benzyl-4-chloro-N-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-4-chloro-N-methylbenzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of gram-positive and gram-negative bacteria, making it a versatile tool for researchers. However, one of the limitations of using N-benzyl-4-chloro-N-methylbenzenesulfonamide is its potential toxicity. It can cause side effects such as skin rashes, fever, and liver damage.
Orientations Futures
There are several future directions for research on N-benzyl-4-chloro-N-methylbenzenesulfonamide. One area of research could be the development of new derivatives of the compound with improved antimicrobial activity and reduced toxicity. Another area of research could be the investigation of the compound's potential as an anti-inflammatory and analgesic agent. Finally, research could focus on the use of N-benzyl-4-chloro-N-methylbenzenesulfonamide in combination with other antibiotics to improve the efficacy of treatment against bacterial infections.
Méthodes De Synthèse
The synthesis of N-benzyl-4-chloro-N-methylbenzenesulfonamide involves the reaction of 4-chloro-N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-benzyl-4-chloro-N-methylbenzenesulfonamide has been extensively used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.
Propriétés
Nom du produit |
N-benzyl-4-chloro-N-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14ClNO2S |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-benzyl-4-chloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 |
Clé InChI |
IOCMZRZYMNDCDJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
